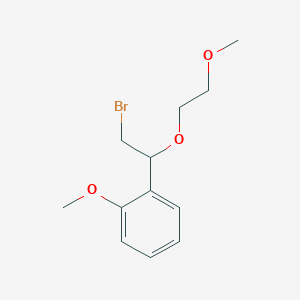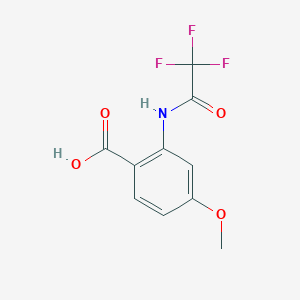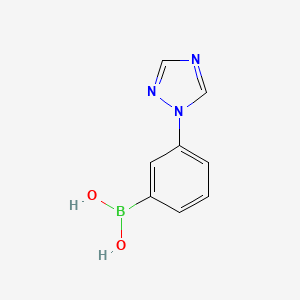
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid is a compound that features a triazole ring attached to a phenylboronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromoaniline with sodium azide to form the triazole ring, followed by a Suzuki-Miyaura coupling reaction with a boronic acid derivative . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of 3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Reduced triazole compounds.
Substitution: Substituted boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the boronic acid group can interact with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other biological targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid is unique due to the presence of both the triazole ring and the boronic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H8BN3O2 |
|---|---|
Molekulargewicht |
188.98 g/mol |
IUPAC-Name |
[3-(1,2,4-triazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6,13-14H |
InChI-Schlüssel |
NRQRWSPOZLIPSA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)N2C=NC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
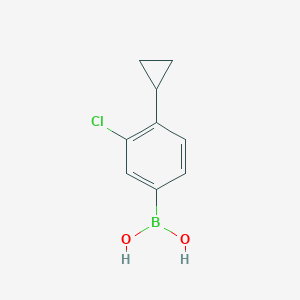

![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)
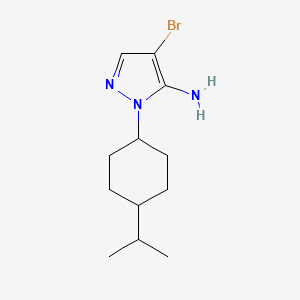
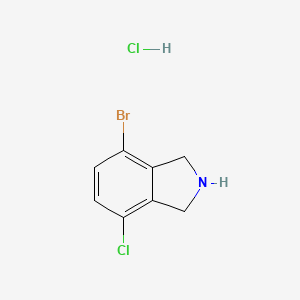
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)

![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
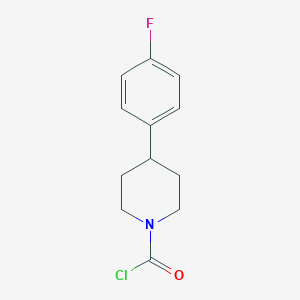
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
